molecular formula C10H4F5N3OS B4878972 2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4878972
M. Wt: 309.22 g/mol
InChI Key: FXHQYTMYNYBDPH-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a thiadiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole moiety can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction reactions can lead to different thiadiazole derivatives.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, while the thiadiazole moiety may play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of a highly fluorinated benzene ring and a thiadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F5N3OS/c1-2-17-18-10(20-2)16-9(19)3-4(11)6(13)8(15)7(14)5(3)12/h1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHQYTMYNYBDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
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2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
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2,3,4,5,6-pentafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

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